Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate
CAS No.: 2044901-67-7
Cat. No.: VC4702857
Molecular Formula: C12H21N3O3
Molecular Weight: 255.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044901-67-7 |
|---|---|
| Molecular Formula | C12H21N3O3 |
| Molecular Weight | 255.318 |
| IUPAC Name | tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate |
| Standard InChI | InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-7-12(8-15)6-9(16)13-4-5-14-12/h14H,4-8H2,1-3H3,(H,13,16) |
| Standard InChI Key | AMSKONDFCJQUPY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NCCN2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a spiro[3.6]decane system fused with a triaza ring system. The spiro junction at the 9-position introduces conformational rigidity, while the tert-butyl carbamate group at the 2-position enhances steric bulk and hydrolytic stability. Key structural parameters include:
Discrepancies in reported CAS numbers (e.g., 497106-85-1 in some databases) suggest potential registry errors or variant stereoisomers, though no conclusive evidence exists to resolve this ambiguity .
Spectroscopic Characterization
While experimental NMR or IR data for this specific compound are unavailable, analogous spirocyclic triazaspiro compounds exhibit characteristic peaks:
-
NMR: Methyl protons of the tert-butyl group resonate near δ 1.4 ppm, while spirocyclic protons appear as complex multiplets between δ 3.0–4.5 ppm .
-
NMR: The carbonyl carbon of the oxo group typically appears at ~170 ppm, with the carbamate carbonyl near 155 ppm .
Synthesis and Stability
Synthetic Routes
Synthesis likely follows a multi-step protocol common to spirocyclic carbamates:
-
Core Formation: Condensation of a cyclic ketone (e.g., cyclohexanone derivative) with a diamine to form the triaza ring, facilitated by acid catalysis.
-
Spirocyclization: Intramolecular cyclization under basic conditions to establish the spiro junction .
-
Esterification: Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in the presence of a base like DMAP .
A hypothetical reaction sequence is illustrated below:
Challenges and Future Perspectives
Key gaps in current knowledge include:
-
Biological Screening: No published data on cytotoxicity, solubility, or in vitro activity.
-
Stereochemical Control: The impact of spiro junction stereochemistry on properties remains unexplored.
-
Scalable Synthesis: Current methods are laboratory-scale; process optimization for industrial production is needed.
Future studies should prioritize enantioselective synthesis and target identification via high-throughput screening. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock this compound’s full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume